molecular formula C14H11NO2 B15343980 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione CAS No. 40061-31-2

1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione

Cat. No.: B15343980
CAS No.: 40061-31-2
M. Wt: 225.24 g/mol
InChI Key: NBCBJEXDJGFDKO-UHFFFAOYSA-N
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Description

1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a pyridine ring and a tolyl group attached to an ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl-substituted ethanones. One common method is the solvent-free one-pot oxidation of ethylarenes to prepare α-ketoamides under mild conditions . This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione moiety into corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and tolyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted pyridine and tolyl derivatives, which can be further utilized in organic synthesis.

Scientific Research Applications

1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione moiety allows it to form stable complexes with metal ions, which can be exploited in catalytic processes. The pyridine ring can engage in π-π stacking interactions, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

    1,2-Dipyridylethane: Similar structure but with two pyridine rings.

    Tolyl-substituted ethanones: Compounds with a tolyl group attached to an ethanone moiety.

Uniqueness: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is unique due to the combination of a pyridine ring and a tolyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

40061-31-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(4-methylphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c1-10-4-6-11(7-5-10)13(16)14(17)12-3-2-8-15-9-12/h2-9H,1H3

InChI Key

NBCBJEXDJGFDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

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